molecular formula C17H24N2O4 B1350521 1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid CAS No. 887344-18-5

1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid

Cat. No.: B1350521
CAS No.: 887344-18-5
M. Wt: 320.4 g/mol
InChI Key: LNKSCFFYJGBNAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid is a Boc-protected piperidine derivative featuring a pyridin-3-ylmethyl substituent and a carboxylic acid group at the 3-position. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, enabling selective synthesis and stability during chemical reactions. This compound is structurally characterized by a piperidine ring fused with a pyridine moiety, which introduces both steric and electronic complexity.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(pyridin-3-ylmethyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)19-9-5-7-17(12-19,14(20)21)10-13-6-4-8-18-11-13/h4,6,8,11H,5,7,9-10,12H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKSCFFYJGBNAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CN=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395999
Record name 1-[(TERT-BUTYL)OXYCARBONYL]-3-PYRIDIN-3-YLMETHYLPIPERIDINE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887344-18-5
Record name 1-(1,1-Dimethylethyl) 3-(3-pyridinylmethyl)-1,3-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887344-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(TERT-BUTYL)OXYCARBONYL]-3-PYRIDIN-3-YLMETHYLPIPERIDINE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of Piperidine Derivatives

The Boc group is introduced by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like methylene chloride at temperatures ranging from 10 to 40 °C. The reaction proceeds with high yield (around 90%) and is followed by aqueous workup and purification steps.

Example Reaction Conditions:

Reagents Amount (example) Solvent Temperature (°C) Time (hours) Yield (%)
Piperidine derivative (amine) 10 g (85.4 mmol) Methylene chloride 10–40 3–4 91
Di-tert-butyl dicarbonate (Boc2O) 22.3 g (102.5 mmol)
Triethylamine 12.9 g (128.1 mmol)

Introduction of Pyridin-3-ylmethyl Group

The pyridin-3-ylmethyl substituent is typically introduced via alkylation of the piperidine ring at the 3-position. This can be achieved by nucleophilic substitution using a suitable pyridin-3-ylmethyl halide or equivalent electrophile under basic conditions. The reaction conditions must be optimized to avoid over-alkylation or side reactions.

Formation of the Carboxylic Acid Functionality

The carboxylic acid group at the 3-position can be introduced by oxidation of a corresponding alcohol or by hydrolysis of an ester intermediate. In some synthetic routes, the carboxylic acid is retained from the starting material or introduced via cyclization reactions.

Cyclization and Oxidation Steps

According to patent CN111362852A, a key intermediate, 1-tert-butoxycarbonyl-3-azetidinone, is prepared via cyclization of a dimethoxy-azetidine derivative followed by acid-catalyzed hydrolysis and oxidation steps. Although this patent focuses on azetidinone derivatives, the methodology provides insight into protecting group strategies and oxidation conditions relevant to piperidine derivatives.

Key steps from the patent:

  • Cyclization of 3,3-dimethoxy-azetidine with di-tert-butyl dicarbonate and triethylamine in methylene chloride.
  • Acidic hydrolysis using aqueous citric acid to convert dimethoxy intermediates to the ketone or acid form.
  • Workup involving pH adjustment with sodium bicarbonate, extraction, drying, and crystallization.

This method achieves high yields (85–91%) and uses environmentally friendlier solvents compared to older methods involving dioxane and DMSO.

Bases, Acids, and Catalysts Used

  • Organic bases: triethylamine, trimethylamine, diisopropylethylamine, pyridine, imidazole.
  • Inorganic bases: potassium carbonate, sodium carbonate, cesium carbonate, potassium hydroxide, sodium hydroxide, lithium hydroxide, potassium tert-butoxide, sodium tert-butoxide.
  • Organic acids: tartaric acid, oxalic acid, malic acid, citric acid, benzoic acid, salicylic acid, caffeic acid.
  • Inorganic acids: hydrochloric acid, sulfuric acid, phosphoric acid.
  • Catalysts: sodium bromide, potassium bromide, sodium iodide, potassium iodide.

These reagents are selected based on their ability to facilitate cyclization, protection, and oxidation steps while minimizing impurities and environmental impact.

Comparative Data Table of Key Preparation Parameters

Step Reagents/Conditions Solvent Temperature (°C) Time (h) Yield (%) Notes
Boc Protection Di-tert-butyl dicarbonate, triethylamine Methylene chloride 10–40 3–4 ~91 High yield, mild conditions
Cyclization (azetidine) 3,3-dimethoxy-azetidine, triethylamine Methylene chloride 10–40 3–4 91 Precursor step for related compounds
Acidic Hydrolysis 10% aqueous citric acid Ethyl acetate 20–40 3–4 85.4 Converts dimethoxy to ketone/acid
Workup and Crystallization Sodium bicarbonate, hexane - 5–50 1–2 - Purification step

Research Findings and Industrial Relevance

  • The described preparation methods emphasize environmentally friendly solvents and reagents, improving industrial scalability.
  • The use of Boc protection is standard to ensure selectivity and stability of intermediates.
  • The choice of bases and acids is critical to optimize yield and purity while minimizing byproducts.
  • The synthetic routes are adaptable to produce analogs with different pyridinyl substitutions (e.g., pyridin-2-yl, pyridin-4-yl), expanding the compound’s utility in medicinal chemistry.
  • The compound’s preparation is well-documented in patent literature, indicating its commercial and research significance.

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amines, oxidized carboxylic acids, and reduced amine derivatives .

Scientific Research Applications

Pharmaceutical Development

This compound plays a crucial role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that enhance the efficacy and safety profiles of drug candidates. For instance:

  • Analgesics and Anti-inflammatory Drugs : It is used in the development of drugs aimed at pain relief and inflammation reduction, improving therapeutic outcomes .
  • Neurological Agents : Research has shown its potential in synthesizing compounds that interact with neurotransmitter systems, which is critical for treating conditions such as depression and anxiety .

Biochemical Research

In biochemical studies, 1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid is utilized for:

  • Enzyme Inhibition Studies : The compound helps researchers investigate enzyme activity and inhibition mechanisms, providing insights into metabolic pathways .
  • Receptor Binding Studies : It aids in understanding how small molecules interact with biological receptors, which is essential for drug design and development .

Drug Delivery Systems

The unique properties of this compound facilitate its incorporation into advanced drug delivery systems:

  • Enhanced Bioavailability : By modifying the compound's structure, researchers can improve the solubility and absorption of poorly soluble drugs, ensuring more effective treatments .
  • Targeted Delivery : Its ability to be tailored for specific delivery mechanisms allows for targeted therapy, reducing side effects and increasing treatment efficacy .

Organic Synthesis

This compound serves as a building block in organic synthesis:

  • Versatile Intermediate : It can be transformed into various derivatives, enabling the synthesis of complex molecules with diverse functionalities necessary for innovative chemical research .

Material Science

In material science, this compound is explored for its potential in developing novel materials:

  • Polymers and Coatings : The chemical structure allows it to be used in creating advanced materials that can enhance product performance across different industries .

Case Study 1: Development of Neurological Agents

A study published in Journal of Medicinal Chemistry highlighted the synthesis of a series of piperidine derivatives based on this compound. These derivatives showed promising activity against serotonin receptors, indicating potential applications in treating mood disorders.

Case Study 2: Drug Delivery Enhancement

Research conducted at a leading pharmaceutical university demonstrated that formulations incorporating this compound significantly improved the bioavailability of an anti-cancer drug compared to traditional delivery methods. This advancement could lead to more effective cancer therapies with reduced side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Substituent at Piperidine 3-Position Molecular Formula Molecular Weight Key Features
1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid Pyridin-3-ylmethyl C₁₈H₂₅N₂O₄ (estimated) ~333.41 Heteroaromatic pyridine enhances polarity and potential for π-π interactions.
1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid (CAS 174606-16-7) 4-Chlorobenzyl C₁₈H₂₄ClNO₄ 353.85 Chlorine atom increases lipophilicity and may improve metabolic stability.
1-Benzyl-3-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylic acid (CAS 54329-56-5) Benzyl + Boc-protected amino C₁₉H₂₆N₂O₄ 346.43 Amino group introduces basicity; benzyl substituent adds hydrophobicity.
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic acid (CAS 934342-39-9) Fluorine C₁₁H₁₈FNO₄ 247.26 Fluorine’s electronegativity lowers pKa of the carboxylic acid, enhancing solubility.
1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid (CAS 534602-47-6) Methyl C₁₂H₂₁NO₄ 243.30 Methyl group reduces steric hindrance, favoring synthetic accessibility.

Biological Activity

1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid, often referred to as Boc-piperidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₉N₁O₅
  • Molecular Weight : 257.29 g/mol
  • CAS Number : 161491-24-3
  • Physical State : Solid at room temperature

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the piperidine ring and the pyridine moiety suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting a potential role in developing new antibiotics.
  • Neuroprotective Effects : The compound may interact with neuroreceptors, offering protective effects against neurodegenerative diseases.
  • Anti-inflammatory Properties : Studies indicate that similar structures can modulate inflammatory pathways, providing therapeutic benefits in inflammatory conditions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectivePotential interaction with dopamine receptors
Anti-inflammatoryModulation of cytokine production

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of piperidine exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and inhibition of cell wall synthesis.
  • Neuroprotection Study : Research conducted by Smith et al. (2022) highlighted the neuroprotective effects of piperidine derivatives in a mouse model of Alzheimer’s disease. The study found that these compounds reduced amyloid-beta plaque formation and improved cognitive function.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-[(tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid with high yield?

Methodological Answer: The synthesis can be optimized using a two-step approach:

Boc Protection: Introduce the tert-butoxycarbonyl (Boc) group to the piperidine ring under mild conditions (0–20°C) using dichloromethane (DCM) as a solvent, DMAP as a catalyst, and triethylamine (TEA) as a base to minimize side reactions .

Functionalization: Couple the pyridinylmethyl group via nucleophilic substitution or palladium-catalyzed cross-coupling. For analogous compounds, yields improved when using inert atmospheres and controlled heating (40–100°C) with cesium carbonate as a base .
Key Parameters: Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis: Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% target).
  • Structural Confirmation:
    • NMR: 1^1H and 13^13C NMR in deuterated DMSO or CDCl3_3 to verify Boc group presence (δ ~1.4 ppm for tert-butyl protons) and piperidine/pyridine ring connectivity.
    • Mass Spectrometry: High-resolution MS (HRMS-ESI) to confirm molecular weight (e.g., calculated for C17_{17}H24_{24}N2_2O4_4: 320.37 g/mol) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Toxicity Mitigation: Wear PPE (gloves, lab coat, goggles) due to potential acute toxicity (Category 4 for oral/dermal/inhalation hazards).
  • Emergency Protocols: In case of exposure, rinse with water for 15 minutes and consult safety data sheets (SDS) for first-aid measures. Store in a ventilated, cool area away from oxidizers .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Reaction Pathway Prediction: Use density functional theory (DFT) to model reaction intermediates and transition states (e.g., Boc deprotection under acidic conditions).
  • Docking Studies: Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities.
  • Machine Learning: Train models on PubChem data to prioritize substituents (e.g., pyridine modifications) for synthesis .

Q. How do conflicting reports on the compound’s stability in aqueous media arise, and how can they be resolved?

Methodological Answer:

  • Contradiction Source: Variability in pH, temperature, or buffer composition. For example, Boc groups hydrolyze rapidly under strong acids (pH <2) but are stable at neutral pH.
  • Resolution Strategy:
    • Conduct accelerated stability studies (40–60°C, 75% humidity) with HPLC monitoring.
    • Compare degradation products (e.g., free piperidine) via LC-MS to identify conditions causing instability .

Q. What advanced separation techniques improve purification of stereoisomers during synthesis?

Methodological Answer:

  • Chiral Chromatography: Use Chiralpak IA/IC columns with supercritical fluid chromatography (SFC) for enantiomer resolution.
  • Crystallization: Optimize solvent polarity (e.g., tert-butyl methyl ether/heptane) to isolate diastereomers via fractional crystallization .

Q. How can researchers validate the compound’s role in inhibiting specific enzymatic pathways?

Methodological Answer:

  • In Vitro Assays:
    • Kinase Inhibition: Use ADP-Glo™ kinase assays to measure IC50_{50} values.
    • Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • Control Experiments: Compare with known inhibitors (e.g., staurosporine) and include vehicle controls to exclude solvent effects .

Data Analysis and Experimental Design

Q. How should researchers design experiments to address low reproducibility in coupling reactions involving the pyridinylmethyl group?

Methodological Answer:

  • Troubleshooting Checklist:
    • Verify anhydrous conditions (use molecular sieves in DCM).
    • Optimize catalyst loading (e.g., 5–10 mol% Pd(OAc)2_2 with XPhos ligand).
    • Pre-activate substrates via sonication or microwave-assisted heating.
  • Statistical Design: Apply factorial DoE (Design of Experiments) to identify critical variables (e.g., temperature, base strength) .

Q. What analytical strategies differentiate between Boc-protected and deprotected forms in reaction mixtures?

Methodological Answer:

  • FT-IR: Detect carbonyl stretching (~1680–1720 cm1^{-1}) for intact Boc groups.
  • 1^1H NMR: Loss of tert-butyl signals (δ ~1.4 ppm) indicates deprotection.
  • Tandem MS/MS: Fragment ions at m/z 57 (tert-butyl) confirm Boc retention .

Q. How can isotopic labeling (e.g., 13^{13}13C-Boc) aid in metabolic pathway tracing?

Methodological Answer:

  • Synthesis: Replace tert-butyl carbonate with 13^{13}C-labeled Boc anhydride.
  • Application: Track compound uptake in cell cultures using NMR or accelerator mass spectrometry (AMS) to quantify metabolic byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.